N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide
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Overview
Description
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoro-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized tert-butyl derivatives.
Scientific Research Applications
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoro groups may enhance the compound’s stability and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-hydroxybenzamide: Contains a hydroxy group instead of a nitro group.
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-methylbenzamide: Features a methyl group instead of a nitro group.
Uniqueness
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro and difluoro) and electron-donating (tert-butyl) groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAYGLFNPADXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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